molecular formula C12H17NO2 B13601803 (2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine

(2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine

Cat. No.: B13601803
M. Wt: 207.27 g/mol
InChI Key: RAUYVYKEMYHHJA-UHFFFAOYSA-N
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Description

(2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C12H17NO2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halides or amines, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride
  • Cyclopropyl(3,4-dimethoxyphenyl)methanone

Uniqueness

(2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-3-8(6-12(11)15-2)10-5-9(10)7-13/h3-4,6,9-10H,5,7,13H2,1-2H3

InChI Key

RAUYVYKEMYHHJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC2CN)OC

Origin of Product

United States

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